5-(oleoyloxy)octadecanoicacid
CAS No.:
Cat. No.: VC0211461
Molecular Formula: C36H68O4
Molecular Weight: 564.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C36H68O4 |
---|---|
Molecular Weight | 564.9 g/mol |
IUPAC Name | 5-[(Z)-octadec-9-enoyl]oxyoctadecanoic acid |
Standard InChI | InChI=1S/C36H68O4/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28-33-36(39)40-34(31-29-32-35(37)38)30-27-25-23-21-19-14-12-10-8-6-4-2/h16-17,34H,3-15,18-33H2,1-2H3,(H,37,38)/b17-16- |
Standard InChI Key | FQZBGGYKEFIGPO-MSUUIHNZSA-N |
Isomeric SMILES | CCCCCCCCCCCCCC(CCCC(=O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES | CCCCCCCCCCCCCC(CCCC(=O)O)OC(=O)CCCCCCCC=CCCCCCCCC |
Canonical SMILES | CCCCCCCCCCCCCC(CCCC(=O)O)OC(=O)CCCCCCCC=CCCCCCCCC |
Introduction
Chemical Structure and Classification
Molecular Structure
5-(Oleoyloxy)octadecanoic acid is a long-chain fatty acid derivative characterized by an octadecanoic acid (stearic acid) backbone with an oleoyloxy group attached at the 5-position. This creates a complex molecular structure that combines the properties of both stearic acid and oleic acid derivatives. The compound contains an ester linkage that connects the oleoyl group to the main carbon chain, resulting in unique physicochemical properties compared to unmodified fatty acids.
Chemical Classification
As a fatty acid derivative, 5-(oleoyloxy)octadecanoic acid belongs to the broader class of lipids. More specifically, it can be classified as an esterified fatty acid or a complex lipid due to the presence of the ester bond linking the oleoyl moiety to the stearic acid backbone. This classification places it in a similar category to other modified fatty acids that have found applications in various fields including pharmaceuticals, cosmetics, and material sciences.
Physical and Chemical Properties
Solubility Characteristics
Like most long-chain fatty acid derivatives, 5-(oleoyloxy)octadecanoic acid is expected to have limited water solubility but good solubility in organic solvents such as chloroform, hexane, and ethanol. The presence of both the carboxylic acid group and the ester linkage creates an amphiphilic molecule with both hydrophilic and hydrophobic regions, potentially giving it surfactant-like properties .
Chemical Reactivity
The compound contains several reactive sites: the carboxylic acid group, which can participate in acid-base reactions and esterification; the ester bond, which is susceptible to hydrolysis; and the carbon-carbon double bond from the oleoyl group, which can undergo addition reactions. These multiple reactive sites make it a versatile compound for various chemical transformations and potentially valuable in organic synthesis applications.
Synthesis and Production Methods
Challenges in Synthesis
The selective functionalization at the 5-position represents a significant synthetic challenge, requiring careful control of reaction conditions and potentially the use of protecting groups to prevent unwanted side reactions. Additionally, purification of the final product from reaction mixtures containing similar lipophilic compounds can be technically demanding and may require specialized chromatographic techniques.
Industrial Production Considerations
For commercial applications, scalable and cost-effective synthetic routes would be necessary. The availability and cost of starting materials, such as purified oleic acid and selectively functionalized octadecanoic acid derivatives, would be important factors in determining the economic viability of large-scale production processes.
Comparative Analysis with Related Compounds
Structural Comparison with Oxo-Fatty Acids
While 5-(oleoyloxy)octadecanoic acid contains an ester linkage at position 5, related compounds like 5-oxooctadecanoic acid and 7-oxooctadecanoic acid contain ketone groups at positions 5 and 7, respectively . This fundamental difference in functional groups significantly impacts their chemical behavior. The following table illustrates key structural and property differences:
Property | 5-(Oleoyloxy)octadecanoic acid | 5-Oxooctadecanoic acid | 7-Oxooctadecanoic acid |
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Functional group at position 5 | Oleoyloxy (ester) | Ketone | N/A |
Functional group at position 7 | None | None | Ketone |
Molecular weight | Higher (due to oleoyl group) | 298.5 g/mol | 298.5 g/mol |
Presence of C=C bond | Yes (in oleoyl group) | No | No |
Expected solubility in water | Very low | Low | Low |
Molecular formula | C36H68O4 (estimated) | C18H34O3 | C18H34O3 |
Surface Activity Comparison
Analytical Characterization Methods
Spectroscopic Identification
The identification and characterization of 5-(oleoyloxy)octadecanoic acid would typically involve a combination of spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Would provide information about the carbon skeleton, the position of the ester linkage, and the presence of the carbon-carbon double bond.
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Infrared Spectroscopy (IR): Would confirm the presence of characteristic functional groups including the carboxylic acid (1700-1725 cm⁻¹), ester carbonyl (1735-1750 cm⁻¹), and carbon-carbon double bond (1620-1680 cm⁻¹).
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Mass Spectrometry (MS): Would determine the molecular weight and provide fragmentation patterns characteristic of the structural features.
Chromatographic Analysis
Chromatographic techniques would be essential for both the purification and analysis of 5-(oleoyloxy)octadecanoic acid:
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High-Performance Liquid Chromatography (HPLC): Useful for separation and quantification, particularly when coupled with suitable detectors.
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Gas Chromatography (GC): May require derivatization (typically methylation of the carboxylic acid group) but provides excellent separation of fatty acid derivatives.
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Thin-Layer Chromatography (TLC): Valuable for reaction monitoring and preliminary purity assessment.
Environmental and Sustainability Considerations
Biodegradability Profile
As a fatty acid derivative, 5-(oleoyloxy)octadecanoic acid would likely exhibit biodegradability properties similar to other natural and semi-synthetic lipids. The presence of the ester bond provides a site for enzymatic hydrolysis, which would facilitate breakdown in natural environments and biological systems. This potential biodegradability makes it an interesting candidate for green chemistry applications.
Sustainable Production Pathways
The development of sustainable production methods for 5-(oleoyloxy)octadecanoic acid would align with current trends in green chemistry. Potential approaches might include:
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Utilization of plant-derived oleic acid and stearic acid as starting materials
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Enzymatic synthesis methods that operate under mild conditions with minimal waste
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Solvent-free or reduced-solvent synthetic processes
Ecological Impact Assessment
Before wide-scale application, comprehensive ecological impact assessments would be necessary to evaluate potential effects on aquatic and terrestrial ecosystems. While fatty acid derivatives are generally considered to have lower environmental persistence than many synthetic chemicals, the specific properties of 5-(oleoyloxy)octadecanoic acid would need to be thoroughly characterized to ensure environmental safety.
Current Research Status and Future Directions
Knowledge Gaps
Despite the potential applications of 5-(oleoyloxy)octadecanoic acid, significant knowledge gaps exist. These include:
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Optimized synthetic routes for selective functionalization at the 5-position
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Comprehensive physical and chemical property data
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Toxicological profiles and environmental fate information
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Structure-activity relationships for various applications
Research Opportunities
These knowledge gaps present numerous research opportunities in fields ranging from synthetic organic chemistry to materials science and pharmaceutical technology. Investigations into novel synthetic approaches, detailed physicochemical characterization, and application-specific performance testing would significantly advance understanding of this compound.
Analytical Method Development
The development of sensitive and specific analytical methods for detecting and quantifying 5-(oleoyloxy)octadecanoic acid in complex matrices would support both research and potential regulatory requirements. These might include specialized chromatographic methods, mass spectrometric techniques, or spectroscopic approaches optimized for this specific compound.
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